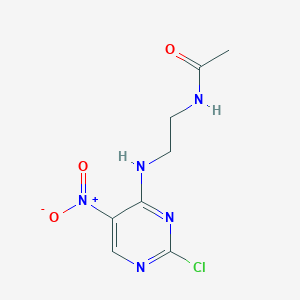

N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[(2-chloro-5-nitropyrimidin-4-yl)amino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5O3/c1-5(15)10-2-3-11-7-6(14(16)17)4-12-8(9)13-7/h4H,2-3H2,1H3,(H,10,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZYVWBFMJTADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC1=NC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610605 | |

| Record name | N-{2-[(2-Chloro-5-nitropyrimidin-4-yl)amino]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068607-13-5 | |

| Record name | N-{2-[(2-Chloro-5-nitropyrimidin-4-yl)amino]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Chloro-5-nitropyrimidine or derivatives serve as the electrophilic aromatic substrate.

- 2-Aminoethylacetamide or its protected forms act as nucleophilic amine sources.

- Acylating agents like acetyl chloride or acetic anhydride are used for the acetamide formation.

Stepwise Synthesis

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-5-nitropyrimidine + 2-aminoethylamine, solvent (e.g., ethanol or DMF), base (triethylamine or potassium carbonate), temperature 50–100°C | The aminoethyl moiety displaces the chlorine at the 4-position of pyrimidine, forming the aminoethyl pyrimidine intermediate. |

| 2 | Acylation | Intermediate + Acetyl chloride or acetic anhydride, base (triethylamine), solvent (dichloromethane or toluene), 0–25°C | The free amine of the aminoethyl side chain is acylated to form the acetamide group, yielding the target compound. |

| 3 | Purification | Recrystallization or chromatography | Isolation of pure N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide. |

Reaction Parameters

- Solvents: Aprotic polar solvents like dimethylformamide (DMF), dichloromethane (DCM), or toluene are preferred due to solubility and reaction efficiency.

- Bases: Triethylamine, potassium carbonate, or sodium carbonate are commonly employed to neutralize HCl generated and drive the reaction forward.

- Temperature: SNAr reactions typically proceed at moderate temperatures (50–100°C), while acylation is performed at low to ambient temperatures (0–25°C) to avoid side reactions.

- Reaction Time: Varies from 2 to 24 hours depending on scale and conditions.

Research Findings and Optimization

- The use of triethylamine as both base and acid scavenger improves yields and reduces side products during acylation.

- Halogenated pyrimidines with electron-withdrawing nitro groups increase electrophilicity, facilitating nucleophilic substitution.

- Reaction monitoring via TLC or HPLC is essential to optimize conversion rates and minimize impurities.

- Purification by recrystallization from solvents like ethanol or ethyl acetate yields high-purity product suitable for pharmaceutical applications.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Pyrimidine substrate | 2-Chloro-5-nitropyrimidine | Commercially available or synthesized in-house |

| Nucleophile | 2-Aminoethylamine or derivative | Free amine required for substitution |

| Base | Triethylamine, potassium carbonate | Triethylamine preferred for acylation |

| Solvent | DMF, DCM, toluene | DMF for substitution, DCM/toluene for acylation |

| Temperature (SNAr) | 50–100°C | Elevated temperature needed for substitution |

| Temperature (Acylation) | 0–25°C | Low temperature to control acylation rate |

| Reaction time | 2–24 hours | Depends on scale and reagent purity |

| Purification | Recrystallization, chromatography | Ensures high purity |

| Yield | 60–85% | Optimized conditions yield higher purity and yield |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloro group in the pyrimidine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

- Substitution reactions yield various substituted pyrimidines.

- Reduction reactions yield amino derivatives.

- Oxidation reactions yield oxides of the acetamide moiety .

Scientific Research Applications

Chemistry: N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its derivatives have shown activity against various bacterial strains and cancer cell lines .

Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as polymers and dyes. Its unique structure allows for modifications that can enhance the performance of these materials .

Mechanism of Action

The mechanism of action of N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The chloro group can participate in covalent bonding with nucleophilic sites in biological molecules, leading to inhibition of essential enzymes and pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Physicochemical Properties

Key Differences and Implications

Core Heterocycle: The pyrimidine ring in the main compound contrasts with the thiazolidinone in and the pyridine in . Pyrimidines are aromatic nitrogen-rich systems, favoring interactions with DNA/RNA targets, while thiazolidinones are associated with anti-inflammatory and antidiabetic activities .

In contrast, the methoxy group in is electron-donating, which may stabilize receptor interactions (e.g., β-adrenergic agonists) . Hydrophilicity: The dihydrate form in increases solubility compared to the nitro-containing main compound, which is likely less water-soluble due to its hydrophobic substituents .

Biological Activity: The methylsulfanyl group in ’s pyridine derivative may improve metabolic stability, whereas the cyano group in the same compound could enhance binding to enzymes like acetylcholinesterase . The hydroxy and amino groups in ’s compound suggest applications in prodrug formulations or solubility-driven delivery systems .

Biological Activity

N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide, also known as CAS No. 1068607-13-5, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 233.75 g/mol

- Structure : The compound features a chloro-nitropyrimidine moiety linked to an acetamide group, which is critical for its biological activity.

This compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, contributing to its potential as an anticancer agent.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.

Anticancer Activity

Recent research indicates that this compound demonstrates notable anticancer activity against various cancer cell lines. The following table summarizes its efficacy:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.91 | Induction of apoptosis |

| MDA-MB-231 | 9.46 | Cell cycle arrest at G2/M phase |

| H1975 (Lung) | 0.442 | EGFR inhibition |

These results suggest that the compound could be effective in treating specific types of cancer, particularly those with mutations in the EGFR pathway.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

These findings highlight the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant increase in caspase 9 levels, indicating apoptosis induction. The selectivity index was favorable compared to standard treatments like 5-Fluorouracil . -

Case Study on Antimicrobial Properties :

In a comparative study against various pathogens, this compound exhibited lower MIC values than conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide, and what key reaction conditions are critical for optimizing yield?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution between 2-chloro-5-nitropyrimidin-4-amine and N-(2-aminoethyl)acetamide. Key conditions include:

- Dropwise addition of chloroacetyl chloride to the amine in chloroform under cold (0–5°C) conditions to control exothermic reactions .

- Monitoring reaction progress via TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) .

- Purification through recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, gradient elution) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer:

- 1H/13C NMR: Assign peaks for the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons), acetamide methyl group (δ 2.0–2.2 ppm), and nitro/chloro substituents .

- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry: ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~300–310) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of the nitro and chloro substituents in this compound under varying pH and temperature conditions?

- Methodological Answer:

- Kinetic Studies: Perform hydrolysis experiments in buffered solutions (pH 2–12) at 25–60°C, monitoring nitro group reduction (via UV-Vis at 400 nm) or chloro displacement (via AgNO3 precipitation) .

- Product Analysis: Use LC-MS to identify intermediates (e.g., amine derivatives from nitro reduction) .

- DFT Calculations: Model transition states for nitro-group reactions to predict reactivity trends .

Q. What strategies can be employed to resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives when extrapolating to this compound?

- Methodological Answer:

- Comparative SAR Studies: Synthesize analogs with modified substituents (e.g., replacing nitro with cyano) and test in parallel against targets like kinases or bacterial enzymes .

- Meta-Analysis: Use tools like ChemBL to correlate structural features (e.g., LogP, H-bond donors) with activity data from similar compounds .

- Crystallography: Solve the X-ray structure to identify key binding motifs (e.g., pyrimidine ring interactions with active sites) .

Q. What computational methods are suitable for predicting the binding affinity of this compound with potential enzymatic targets, given its structural features?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to screen against targets (e.g., dihydrofolate reductase) with PyMOL visualization .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR Modeling: Train models on pyrimidine derivative datasets to predict IC50 values .

Q. How can the stability of this compound be systematically evaluated in different solvents and storage conditions to inform experimental design?

- Methodological Answer:

- Accelerated Stability Testing: Store samples in DMSO, ethanol, and PBS at -20°C, 4°C, and 25°C. Analyze degradation via HPLC at 0, 1, 3, and 6 months .

- Light Sensitivity: Expose to UV (365 nm) and monitor photodegradation products with LC-MS .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature to guide storage protocols .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in synthetic yields reported for similar chloro-nitropyrimidine derivatives?

- Methodological Answer:

- Replication Studies: Repeat reactions under standardized conditions (solvent, temperature, molar ratios) .

- Byproduct Identification: Use GC-MS to detect side products (e.g., dimerization or over-chlorination) .

- DoE (Design of Experiments): Apply factorial design to isolate critical variables (e.g., reaction time vs. temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.